H-D-Ser-OEt.HCl
Overview
Description
Preparation Methods
A common method for preparing D-serine ethyl ester hydrochloride involves reacting D-serine with acetic anhydride under appropriate reaction conditions, followed by the addition of hydrochloric acid to obtain the product in the form of hydrochloride . The specific reaction conditions and procedures may vary depending on laboratory conditions and requirements.
Chemical Reactions Analysis
H-D-Ser-OEt.HCl undergoes various chemical reactions, including:
Esterification: The compound is formed through the esterification of D-serine with acetic anhydride.
Hydrolysis: It can be hydrolyzed to yield D-serine and ethanol.
Substitution Reactions: The amino group can participate in substitution reactions with various reagents.
Common reagents and conditions used in these reactions include acetic anhydride for esterification and hydrochloric acid for the formation of the hydrochloride salt . Major products formed from these reactions include D-serine and ethanol.
Scientific Research Applications
H-D-Ser-OEt.HCl has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of biologically active molecules such as drugs and pharmaceutical intermediates.
Biology: The compound is used in solid-phase synthesis and biocatalytic reactions of amino acids.
Industry: It serves as a common amino acid protecting group in various industrial processes.
Mechanism of Action
The mechanism of action of H-D-Ser-OEt.HCl involves its conversion to D-serine, which plays a crucial role in various physiological processes. D-serine acts as a co-agonist at the NMDA (N-methyl-D-aspartate) receptor, a type of glutamate receptor in the brain. This interaction is essential for synaptic plasticity, learning, and memory .
Comparison with Similar Compounds
H-D-Ser-OEt.HCl is unique due to its specific structure and properties. Similar compounds include:
L-Serine Ethyl Ester Hydrochloride: The L-isomer of serine ethyl ester.
D-Serine: The parent compound without the ethyl ester group.
L-Serine: The L-isomer of serine.
These compounds share similar chemical properties but differ in their stereochemistry and specific applications .
Properties
IUPAC Name |
ethyl (2R)-2-amino-3-hydroxypropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c1-2-9-5(8)4(6)3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJQCLZQSHLSFB-PGMHMLKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719230 | |
Record name | Ethyl D-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104055-46-1 | |
Record name | D-Serine, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104055-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl D-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.